Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

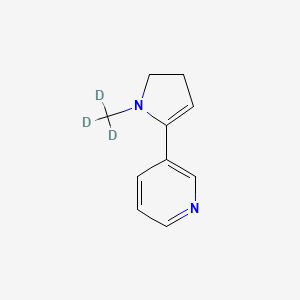

“Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the formula C7H11NO2 . It’s important to note that the specific compound you’re asking about might have slightly different properties or reactions.

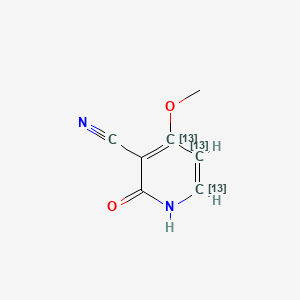

Molecular Structure Analysis

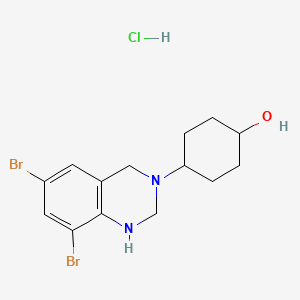

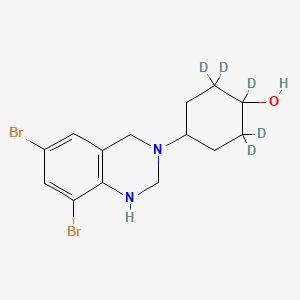

The molecular structure of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate”, includes a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate Hydrochloride”, include a molecular weight of 177.63 g/mol .Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure is pivotal in the formation of tetrahydropyridines (THPs), which have been identified in both natural products and synthetic pharmaceutical agents . The ability to introduce varied substituents onto the THP ring system significantly affects their pharmacological properties, particularly as anti-inflammatory and anticancer agents .

Anti-inflammatory Applications

Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides, synthesized using Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, have shown promising in vitro anti-inflammatory activity. These compounds were evaluated in murine BV-2 microglial cells, indicating the potential for developing new anti-inflammatory drugs .

Anticancer Research

The modified derivatives of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate have been explored for their anticancer properties. The structure-activity relationship (SAR) studies of these derivatives help in understanding the significance of THP-containing motifs as lead compounds in drug discovery and design, particularly targeting cancer .

Neurodegenerative Disease Models

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate-related compounds, such as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are utilized in in vivo research studies as models for Parkinsonism. These studies have indicated a possible role for cyclooxygenase 2 (COX-2) in Parkinsonian neurodegeneration .

Study of Programmed Cell Death

MPTP, a derivative of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, has been applied in studies related to programmed cell death in neurogenerative diseases. This research is crucial for understanding the mechanisms behind diseases like Parkinson’s and finding potential therapeutic targets .

Oxidative Stress Research

The metabolites of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, specifically MPP+ (1-methyl-4-phenylpyridine), can cause free radical production in vivo, leading to oxidative stress. This is significant for studying the effects of oxidative stress on cells and developing strategies to mitigate its impact .

Blood-Brain Barrier (BBB) Permeability Studies

Compounds containing the THP ring system, derived from Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, are of interest in evaluating their ability to cross the BBB. This is essential for the development of drugs targeting central nervous system disorders .

Enantioselective Synthesis

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is used in the enantioselective synthesis of pharmaceuticals. The percent enantiomeric excess (ee%) of synthesized compounds is a critical parameter in pharmaceutical chemistry, affecting the efficacy and safety of drugs .

Mechanism of Action

Target of Action

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.

Mode of Action

The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .

Biochemical Pathways

The affected biochemical pathway is the dopaminergic pathway . The compound’s action results in the production of free radicals, causing oxidative stress . This stress, in turn, affects the downstream effects of the dopaminergic pathway, leading to neuronal damage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier , which suggests that it has good bioavailability.

Result of Action

The result of the compound’s action is the depletion of dopamine in the striatum and substantia nigra . This leads to the manifestation of symptoms similar to those seen in Parkinson’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate. For instance, the presence of other neurotoxic substances can exacerbate the compound’s effects . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOPAQWYNHWABP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.